Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate
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Overview
Description
Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate is an organic compound with the molecular formula C11H17NO3 It is characterized by the presence of an ester group, a nitrile group, and a ketone group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate
- Ethyl 2-cyano-4-oxo-5,5-dimethylpentanoate
Uniqueness
Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate is unique due to its combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
62920-57-4 |
---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate |
InChI |
InChI=1S/C11H17NO3/c1-5-15-10(14)8(7-12)6-9(13)11(2,3)4/h8H,5-6H2,1-4H3 |
InChI Key |
ASHLEAFKQSWUFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C(C)(C)C)C#N |
Origin of Product |
United States |
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